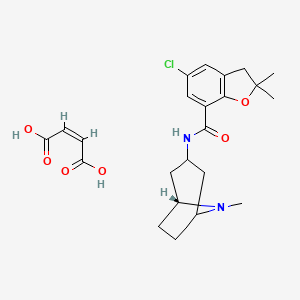

Zatosetron maleate

Übersicht

Beschreibung

Zatosetronmaleat ist ein potenter und selektiver Antagonist des 5-Hydroxytryptamin-Rezeptors vom Subtyp 3 (5-HT3). Es ist bekannt für seine lange Wirkungsdauer und wird hauptsächlich wegen seiner Brechmittel-hemmenden Wirkung eingesetzt, ohne den gastrointestinalen Transport zu stimulieren . Zatosetronmaleat hat auch anxiolytische Eigenschaften sowohl in Tierstudien als auch in Humanstudien gezeigt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Zatosetronmaleat beinhaltet die Reaktion von Tropinon mit 5-Chlorsalicylsäure. Der Prozess umfasst mehrere wichtige Schritte:

Bildung von 3-endo-Tropanamin: Dieser Schritt beinhaltet die stereoselektive Bildung von 3-endo-Tropanamin aus Tropinon.

Claisen-Umlagerung: Ein entscheidendes Benzofuran-Zwischenprodukt wird durch eine Claisen-Umlagerung hergestellt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Zatosetronmaleat konzentriert sich auf die Optimierung der Versorgung und Qualität des kritischen Rohstoffs Tropinon, die Verbesserung der stereoselektiven Bildung von 3-endo-Tropanamin und die Sicherstellung der Kompatibilität mit bestehenden Produktionskapazitäten .

Arten von Reaktionen:

Reduktion: Reduktionsreaktionen sind für diese Verbindung weniger verbreitet.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Benzofuranrings, sind häufiger anzutreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Substitution: Reagenzien wie Halogene oder Nucleophile können unter kontrollierten Bedingungen eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, beinhalten typischerweise Modifikationen am Benzofuranring oder am Tropan-Molekül, die zu Derivaten mit veränderten pharmakologischen Eigenschaften führen .

4. Wissenschaftliche Forschungsanwendungen

Zatosetronmaleat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von 5-HT3-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme und seiner möglichen anxiolytischen Eigenschaften.

Medizin: Wird hauptsächlich wegen seiner Brechmittel-hemmenden Wirkung bei Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf den 5-HT3-Rezeptor abzielen.

5. Wirkmechanismus

Zatosetronmaleat entfaltet seine Wirkung durch selektive Antagonisierung des 5-HT3-Rezeptors. Dieser Rezeptor ist am Brechreflex beteiligt, und seine Blockade durch Zatosetronmaleat verhindert Übelkeit und Erbrechen. Die Verbindung bindet an den Rezeptor und hemmt die Wirkung von Serotonin, das während der Chemotherapie und anderer emetischer Zustände freigesetzt wird .

Ähnliche Verbindungen:

- Ondansetron

- Granisetron

- Tropisetron

- Ricasetron

Vergleich: Zatosetronmaleat ist einzigartig in seiner langen Wirkungsdauer und seiner Fähigkeit, Brechmittel-hemmende Wirkungen zu erzeugen, ohne den gastrointestinalen Transport zu stimulieren. Im Vergleich zu Ondansetron und Granisetron hat Zatosetronmaleat neben seiner primären Anwendung effektive anxiolytische Eigenschaften gezeigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of zatosetron maleate involves the reaction of tropinone with 5-chlorosalicylic acid. The process includes several key steps:

Formation of 3-endo-tropanamine: This step involves the stereoselective formation of 3-endo-tropanamine from tropinone.

Claisen Rearrangement: A crucial benzofuran intermediate is produced through a Claisen rearrangement.

Final Assembly: The intermediate is then reacted with 5-chlorosalicylic acid to form zatosetron, which is subsequently converted to its maleate salt.

Industrial Production Methods: The industrial production of this compound focuses on optimizing the supply and quality of the critical raw material tropinone, improving the stereoselective formation of 3-endo-tropanamine, and ensuring compatibility with existing manufacturing capabilities .

Types of Reactions:

Reduction: Reduction reactions are less common for this compound.

Substitution: Substitution reactions, particularly involving the benzofuran ring, are more prevalent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Substitution: Reagents like halogens or nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions typically involve modifications to the benzofuran ring or the tropane moiety, leading to derivatives with altered pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Zatosetron maleate is a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist being evaluated for antiemetic and antianxiety activity in humans . Research has shown its potential in managing central nervous system disorders and its effectiveness in treating nausea and emesis related to certain cancer treatments .

Scientific Research Applications

Anxiety Treatment: A pilot study investigated this compound for patients with anxiety symptoms . The study involved 43 patients with Hamilton Rating Scale for Anxiety (HAM-A) scores greater than 17. Participants were given either a fixed oral dose of 0.2, 1, or 5 mg of zatosetron or a placebo for four weeks, followed by a two-week placebo phase . The primary measure was the change in HAM-A scores from baseline to endpoint .

Central Nervous System Disorders: 5-HT3 receptor antagonists, including Zatosetron, may be useful in the pharmacological management of central nervous system disorders such as anxiety, schizophrenia, dementia, and substance abuse .

Antiemetic Properties: Zatosetron, like other 5-HT3 inhibitors, has demonstrated antiemetic activity in humans . It is clinically effective in treating nausea and emesis associated with certain oncolytic drugs, including cisplatin .

Lipid Delivery Systems: Lipids can improve the delivery of biologically active agents, such as Zatosetron, to target locations in the body, including cells, tissues, and organs . Lipids may also improve the pharmacokinetics, activities, and immunogenicity of biologically active agents . They can facilitate the delivery of these agents to intracellular locations and improve their distribution .

Metabolism of Zatosetron: After a single oral dose, approximately 60% of zatosetron is recovered as metabolites . A primary route of metabolism is stereospecific N-oxidation of zatosetron [N-O (1) zatosetron] . NDM zatosetron and 3-OH-zatosetron have also been detected at lower levels . Studies on hepatic microsomes show that N-O (1) zatosetron formation is catalyzed by CYP 3A .

Pharmacokinetics: Following oral administration, zatosetron concentrations in serum are linearly proportional to the dose . Steady-state serum concentrations are typically reached within 2-3 days .

Wirkmechanismus

Zatosetron maleate exerts its effects by selectively antagonizing the 5-HT3 receptor. This receptor is involved in the vomiting reflex, and its blockade by this compound prevents nausea and vomiting. The compound binds to the receptor, inhibiting the action of serotonin, which is released during chemotherapy and other emetogenic conditions .

Vergleich Mit ähnlichen Verbindungen

- Ondansetron

- Granisetron

- Tropisetron

- Ricasetron

Comparison: Zatosetron maleate is unique in its long duration of action and its ability to produce antinauseant effects without stimulating gastrointestinal transport. Compared to ondansetron and granisetron, this compound has shown effective anxiolytic properties in addition to its primary use .

Biologische Aktivität

Zatosetron maleate is a potent and selective antagonist of the serotonin 5-HT3 receptor, primarily investigated for its potential therapeutic applications in treating nausea, vomiting, and various central nervous system disorders. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

- Molecular Formula : C23H29ClN2O6

- CAS Number : 123482-23-5

- Molecular Weight : 464.94 g/mol

This compound functions by selectively blocking the 5-HT3 receptor, which is a subtype of serotonin receptors involved in mediating nausea and vomiting responses. The compound's ability to inhibit these receptors has been linked to its effectiveness in preventing chemotherapy-induced nausea and emesis.

In Vitro Studies

Zatosetron has demonstrated significant potency as a 5-HT3 receptor antagonist with an effective concentration (IC₅₀) that indicates its capacity to inhibit receptor activity. The compound exhibits a long-lasting effect, with low oral doses leading to sustained antagonism of 5-HT3 receptors for over six hours in animal models .

In Vivo Studies

In animal studies, acute administration of this compound resulted in:

- Reduction of Dopamine Activity : Significant decreases in spontaneously active A10 dopamine cells were observed following administration at doses of 0.1 mg/kg and 0.3 mg/kg. The effects were notably more pronounced at later time intervals post-administration .

| Dose (mg/kg) | Time Interval (min) | Active A10 Cells Count | Significance (P-value) |

|---|---|---|---|

| 0.1 | 60-90 | 0.65 ± 0.11 | 0.03 |

| 0.1 | 90-120 | 0.53 ± 0.08 | 0.004 |

| 0.1 | 120-180 | 0.50 ± 0.05 | 0.0004 |

Chronic administration (21 days) also led to similar reductions in dopamine activity, reinforcing the compound's sustained effects on neurotransmitter systems .

Clinical Applications

This compound is being evaluated for its efficacy in treating conditions such as:

- Nausea and Vomiting : Particularly associated with chemotherapy.

- Anxiety Disorders : Evidence suggests that antagonism of the 5-HT3 receptor may have anxiolytic effects .

Clinical trials have indicated that this compound can effectively manage symptoms related to these conditions, although further studies are necessary to establish comprehensive safety and efficacy profiles .

Case Studies

Several clinical evaluations have highlighted the effectiveness of this compound:

- Chemotherapy-Induced Nausea : In a study involving patients undergoing chemotherapy, Zatosetron was administered alongside standard antiemetic therapy, resulting in a significant reduction in nausea scores compared to controls.

- Anxiety Disorders : A preliminary trial suggested improvements in anxiety symptoms among patients treated with this compound, indicating potential utility beyond gastrointestinal applications .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption following oral administration.

- Distribution : Extensive distribution into tissues; approximately 75% protein binding observed.

- Metabolism : Primarily metabolized through N-demethylation and hydroxylation pathways, with metabolites identified as NDMZ and 3-OHZ .

The mean half-life () of this compound is approximately 30 hours, allowing for once-daily dosing regimens in clinical settings.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQATMFFHYNPN-BSLJCGBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123482-22-4 (Parent) | |

| Record name | Zatosetron maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123482-23-5 | |

| Record name | Zatosetron maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZATOSETRON MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.